molecular formula C5H5N3OS B125525 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide CAS No. 155957-51-0

2-Thioxo-1,2-dihydropyrimidine-4-carboxamide

Cat. No.: B125525
CAS No.: 155957-51-0
M. Wt: 155.18 g/mol
InChI Key: LXGZTXLOXLPVMQ-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring structure. It is known for its sulfur-containing mercapto group and carboxamide functionality, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide typically involves the reaction of thiourea with ethyl alcohol and hydrochloric acid, followed by the addition of 1,1,3,3-tetraethyoxypropane. The reaction mixture is boiled, and the product is precipitated by cooling . Another method involves the reaction of 2-mercapto-4-amino-5-carbethoxypyrimidine with p-acetamidophenylsulphonylchloride in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted pyrimidine derivatives .

Scientific Research Applications

2-Thioxo-1,2-dihydropyrimidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-4-carboxamide involves its interaction with molecular targets through its mercapto and carboxamide groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-1,2-dihydropyrimidine-4-carboxamide is unique due to its specific combination of mercapto and carboxamide functionalities, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

155957-51-0

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

2-sulfanylidene-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C5H5N3OS/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10)

InChI Key

LXGZTXLOXLPVMQ-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1)C(=O)N

Canonical SMILES

C1=C(NC(=S)N=C1)C(=O)N

Synonyms

4-Pyrimidinecarboxamide,1,2-dihydro-2-thioxo-(9CI)

Origin of Product

United States

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